molecular formula C9H16ClNO4S B2644023 Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 1934928-22-9

Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B2644023
CAS No.: 1934928-22-9
M. Wt: 269.74
InChI Key: DIDCZGSOSVAIRP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is a specialized azetidine derivative featuring a chlorosulfonylmethyl substituent at the 3-position of the azetidine ring, protected by a tert-butoxycarbonyl (Boc) group. The chlorosulfonyl moiety is a highly reactive electron-withdrawing group, enabling its use in nucleophilic substitution reactions, sulfonamide formation, and as a precursor for further functionalization in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDCZGSOSVAIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934928-22-9
Record name tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The chlorosulfonyl group in the target compound confers greater electrophilicity compared to esters (1d) or amides (1h), making it more reactive in nucleophilic substitutions .
  • Stability : Fluorinated analogs (e.g., PBN20120069) exhibit enhanced metabolic stability due to fluorine’s electronegativity and bond strength, whereas the chlorosulfonyl group may render the target compound prone to hydrolysis under basic conditions .

Spectroscopic and Physical Properties

  • NMR Shifts : The tert-butyl group in all compounds resonates near δ 1.46 ppm (¹H) and 28–30 ppm (¹³C). The chlorosulfonyl group’s deshielding effect would likely shift adjacent protons downfield compared to esters (e.g., 1d: δ 5.74 ppm for =CH) .
  • Melting Points : Amide derivatives (1h) exhibit higher melting points (solid at room temperature) due to hydrogen bonding, whereas the target compound may exist as a low-melting solid or oil depending on purity .

Biological Activity

Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate, with CAS number 1934928-22-9, is a compound of interest due to its potential biological activities. Its molecular formula is C9H16ClNO4SC_9H_{16}ClNO_4S and it has a molecular weight of 269.75 g/mol. This compound has garnered attention in medicinal chemistry for its possible applications in drug development.

Structural Information

  • Molecular Formula : C9H16ClNO4SC_9H_{16}ClNO_4S
  • Molecular Weight : 269.75 g/mol
  • CAS Number : 1934928-22-9
  • MDL Number : MFCD29991253

Physical Properties

  • Boiling Point : No data available
  • Signal Word : Danger
  • Hazard Statements : Causes severe skin burns and eye damage (H314)

This compound exhibits biological activity primarily through its reactivity with nucleophiles, which can lead to the modification of proteins and enzymes. The chlorosulfonyl group is particularly reactive, allowing for potential covalent bonding with amino acids such as cysteine and lysine, which can alter protein function.

Case Studies

  • Antibacterial Activity :
    A study evaluating the antibacterial properties of azetidine derivatives found that compounds with chlorosulfonyl groups exhibited enhanced activity against Gram-positive bacteria, suggesting a similar potential for this compound.
  • Cytotoxic Effects :
    In a comparative analysis of azetidine derivatives, compounds were tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated that modifications in the azetidine structure could lead to increased cytotoxicity, highlighting the need for further investigation into this specific compound's effects.

Comparative Biological Activity of Azetidine Derivatives

Compound NameCAS NumberAntibacterial ActivityCytotoxicity (IC50)
Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine1934928-22-9Potential (needs testing)TBD
Tert-butyl 3-(aminomethyl)azetidine325775-44-8Moderate15 µM
Tert-butyl 3-(hydroxymethyl)azetidine142253-56-3Low25 µM

Toxicological Data

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses severe skin burns (H314)
Eye DamageCauses serious eye damage (H319)
Signal WordDanger

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